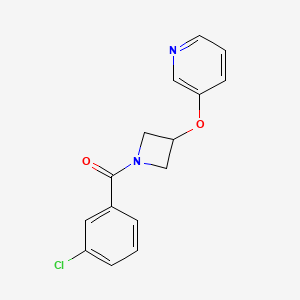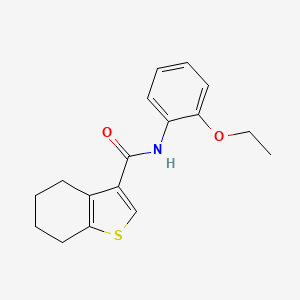![molecular formula C18H15N7O2S B2368627 N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 1396798-11-0](/img/structure/B2368627.png)
N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have shown notable pharmacological actions and are considered significant in the chemical world . Thiazoles are part of the structure of vitamin B (thiamine) and are used to obtain free carbene particles and complexed with transition metals .
Synthesis Analysis
Thiazoles can be prepared through several artificial paths and varied physico-chemical factors . Aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical .
Molecular Structure Analysis
Thiazoles are planar and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Physical And Chemical Properties Analysis
Free thiazole is a light-yellow liquid with an odor similar to pyridine . It has similar chemical and physical properties to pyridine and pyrimidine . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Aplicaciones Científicas De Investigación
Antioxidant Properties
Thiazoles have been extensively studied for their antioxidant potential. The presence of the thiazole ring in this compound suggests that it may act as an antioxidant, protecting cells from oxidative stress and free radical damage .
Analgesic and Anti-Inflammatory Effects
Thiazole derivatives have shown promise as analgesic and anti-inflammatory agents. While specific studies on this compound are limited, its structural features make it a candidate for further investigation in pain management and inflammation control .
Antimicrobial Activity
Thiazoles exhibit antimicrobial properties, and this compound could potentially inhibit bacterial growth. Further research is needed to explore its effectiveness against specific pathogens .
Antifungal Potential
Given the thiazole scaffold, this compound might also possess antifungal activity. Investigating its effects against fungal infections could yield valuable insights .
Neuroprotective Properties
Thiazoles have been linked to neuroprotection. While direct evidence for this compound is scarce, its structure suggests possible neuroprotective effects. Researchers could explore its impact on neuronal health and neurodegenerative diseases .
Antitumor and Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor and cytotoxic effects. Although specific studies on this compound are lacking, its potential in cancer therapy warrants further investigation .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[5-(dimethylcarbamoyl)tetrazol-2-yl]phenyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2S/c1-24(2)18(27)15-21-23-25(22-15)12-9-7-11(8-10-12)19-16(26)17-20-13-5-3-4-6-14(13)28-17/h3-10H,1-2H3,(H,19,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQIUDNYVCAWCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-amino-1-[2-[(2-chlorobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2368546.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2368548.png)

![methyl 6-acetyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2368551.png)
![N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B2368552.png)
![N-(4-ethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2368553.png)

![8-(Azepan-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2368556.png)

![Methyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B2368561.png)

![2-(2-(4-fluorophenoxy)ethyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2368563.png)